Fmoc-Ser(Ac)-OH Fmoc-Ser(Ac)-OH
Brand Name: Vulcanchem
CAS No.: 171778-17-9
VCID: VC21538863
InChI: InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
SMILES: CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol

Fmoc-Ser(Ac)-OH

CAS No.: 171778-17-9

VCID: VC21538863

Molecular Formula: C20H19NO6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(Ac)-OH - 171778-17-9

Description

Fmoc-Ser(Ac)-OH, or 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a derivative of the amino acid serine. It is widely used in peptide synthesis due to its protective groups, which facilitate the formation of peptide bonds while minimizing unwanted side reactions. The compound's structure includes a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and an acetyl group protecting the hydroxyl group of serine.

Solubility and Stability

Fmoc-Ser(Ac)-OH is typically stored in a dry environment at room temperature to maintain its stability. Its solubility in various organic solvents is crucial for peptide synthesis reactions.

Synthesis and Preparation

The synthesis of Fmoc-Ser(Ac)-OH involves two main steps:

  • Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base like pyridine to form O-acetyl-L-serine.

  • Fmoc Protection: O-acetyl-L-serine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-Ser(Ac)-OH.

Applications in Peptide Synthesis

Fmoc-Ser(Ac)-OH is a key building block in solid-phase peptide synthesis. The Fmoc group can be removed under mildly basic conditions, allowing for the selective protection of the amino group during synthesis. This compound is used in various applications, including:

  • Peptide Synthesis: Essential for constructing peptides and proteins.

  • Drug Development: Peptides synthesized using this compound can be used in therapeutic agent development.

  • Biomaterials: Used in designing biomaterials for tissue engineering and regenerative medicine.

Chemical Reactions

Fmoc-Ser(Ac)-OH undergoes several types of chemical reactions:

  • Deprotection Reactions: The Fmoc group can be removed using a base like piperidine.

  • Coupling Reactions: The free amino group participates in peptide bond formation with other amino acids or peptides.

  • Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield free serine.

Common Reagents and Conditions

  • Deprotection: Piperidine in dimethylformamide (DMF).

  • Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Comparison with Similar Compounds

CompoundProtecting Group on HydroxylAmino Acid
Fmoc-Ser(Ac)-OHAcetylSerine
Fmoc-Ser(tBu)-OHtert-ButylSerine
Fmoc-Thr(Ac)-OHAcetylThreonine
Fmoc-Tyr(tBu)-OHtert-ButylTyrosine

Research Findings and Applications

Fmoc-Ser(Ac)-OH plays a crucial role in peptide synthesis due to its protective groups, which ensure efficient and selective reactions. Its applications extend beyond peptide synthesis to drug development and biomaterial design. The compound's stability and solubility are critical factors in its effective use in laboratory settings.

Market Trends and Opportunities

The market for Fmoc-Ser(Ac)-OH has seen significant growth due to increasing demand in peptide synthesis. This trend is expected to continue as peptide-based therapies and biomaterials become more prevalent in medical research and applications.

CAS No. 171778-17-9
Product Name Fmoc-Ser(Ac)-OH
Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
IUPAC Name (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
Standard InChIKey HSGIKRPBGCJRDB-SFHVURJKSA-N
Isomeric SMILES CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-Ser(Ac)-OH;Fmoc-L-Ser(Ac);171778-17-9;ZINC2555093;6988AH;AKOS025289449;AK170204;BC224886;FT-0696205;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-acetyl-L-serine;L-Serine,O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
PubChem Compound 7018824
Last Modified Aug 15 2023

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